N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, pyridinyl, and thiophene carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and pyridinyl derivatives, such as:
- 4-[(2-Fluorophenyl)methoxy]benzoic acid
- N-(Pyridin-2-yl)thiophene-2-carboxamide
Uniqueness
What sets N-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H19FN2O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O2S/c25-21-7-2-1-6-19(21)17-29-20-12-10-18(11-13-20)16-27(23-9-3-4-14-26-23)24(28)22-8-5-15-30-22/h1-15H,16-17H2 |
InChI Key |
YSDNLRURVJORAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN(C3=CC=CC=N3)C(=O)C4=CC=CS4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.